molecular formula C4H9NO2 B068025 trans-4-Aminotetrahydrofuran-3-ol CAS No. 190792-70-2

trans-4-Aminotetrahydrofuran-3-ol

Cat. No.: B068025
CAS No.: 190792-70-2
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-IMJSIDKUSA-N
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Description

Trans-4-Aminotetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

trans-4-Aminotetrahydrofuran-3-ol is a cyclic amine compound with a unique molecular structure characterized by a tetrahydrofuran ring. Its molecular formula is C₄H₉NO₂, and it has a molecular weight of approximately 103.12 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and organic synthesis, due to its functional groups, which include an amino group and a hydroxyl group. These features enable this compound to participate in diverse biological activities and chemical reactions.

The synthesis of this compound can be achieved through various methods, including:

  • Aldol-type reactions : Utilizing aromatic aldehydes to form the tetrahydrofuran structure.
  • Biocatalysis : Employing enzymes to facilitate the functionalization of C–H bonds, leading to selective oxidations that can generate this compound as an intermediate.

These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activity or different chemical properties, making this compound a versatile building block in organic chemistry .

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

1. Pharmacological Properties

This compound has been explored for its potential pharmacological applications. Preliminary studies suggest that it may influence neurotransmission and enzyme activity due to its structural features .

2. Antimicrobial Activity

The compound has been implicated in antibiotic synthesis, contributing to the development of new antibiotics with improved efficacy and reduced resistance rates . Its structural analogs have shown promising antimicrobial properties, indicating potential applications in treating bacterial infections.

3. Anticancer Potential

This compound is being investigated for its role in the synthesis of anticancer drugs. Research aims to enhance pharmacokinetic properties while minimizing side effects through the incorporation of this compound into therapeutic agents .

4. Neuroprotective Effects

Studies have suggested that compounds similar to this compound may possess neuroprotective properties, potentially aiding recovery from conditions such as ischemic stroke by promoting neuronal plasticity .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Preliminary data indicate that it may interact with proteins and nucleic acids, influencing their structure and function. Such interactions could modulate enzymatic activity and receptor binding, impacting cellular processes crucial for therapeutic efficacy .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFocusFindings
Study 1Antibiotic SynthesisDemonstrated effectiveness in synthesizing new antibiotic derivatives with lower resistance rates.
Study 2Anticancer ResearchShowed potential in improving the pharmacokinetics of anticancer drugs while reducing side effects.
Study 3NeuroprotectionInvestigated effects on neuronal recovery post-stroke, suggesting enhancement of neuronal plasticity mechanisms.

Properties

IUPAC Name

(3R,4S)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330975-13-8
Record name rac-(3R,4S)-4-aminooxolan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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